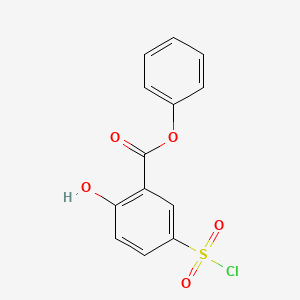
Phenyl 5-(chlorosulfonyl)-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 5-(chlorosulfonyl)-2-hydroxybenzoate is an organosulfur compound that features a phenyl group, a chlorosulfonyl group, and a hydroxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 5-(chlorosulfonyl)-2-hydroxybenzoate can be synthesized through a multi-step process. One common method involves the reaction of 5-chlorosulfonyl-2-hydroxybenzoic acid with phenol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Phenyl 5-(chlorosulfonyl)-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 5-sulfonyl-2-hydroxybenzoic acid and phenol.
Oxidation and Reduction: The phenyl and hydroxybenzoate moieties can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Catalysts: Acid or base catalysts can facilitate hydrolysis and other reactions.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Major Products
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Sulfonate Esters: Formed through substitution reactions with alcohols.
Hydrolyzed Products: 5-sulfonyl-2-hydroxybenzoic acid and phenol.
Scientific Research Applications
Phenyl 5-(chlorosulfonyl)-2-hydroxybenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to pharmacologically active compounds.
Material Science: Utilized in the development of novel polymers and materials with unique properties.
Biological Studies: Explored for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Phenyl 5-(chlorosulfonyl)-2-hydroxybenzoate involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which can interact with biological targets such as enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl Isocyanate: Another organosulfur compound with a chlorosulfonyl group, used in organic synthesis.
Phenyl 2-hydroxybenzoate: Lacks the chlorosulfonyl group but shares the phenyl and hydroxybenzoate moieties.
Sulfonimidates: Compounds with a similar sulfur(VI) center, used as intermediates in organic synthesis.
Uniqueness
Phenyl 5-(chlorosulfonyl)-2-hydroxybenzoate is unique due to the presence of both a chlorosulfonyl group and a hydroxybenzoate moiety, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
62547-05-1 |
|---|---|
Molecular Formula |
C13H9ClO5S |
Molecular Weight |
312.73 g/mol |
IUPAC Name |
phenyl 5-chlorosulfonyl-2-hydroxybenzoate |
InChI |
InChI=1S/C13H9ClO5S/c14-20(17,18)10-6-7-12(15)11(8-10)13(16)19-9-4-2-1-3-5-9/h1-8,15H |
InChI Key |
UXWGAIJOTTYXAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)S(=O)(=O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















